1-[(2R,4r,6S)-2,6-dimethyloxan-4-yl]propan-1-one, cis
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Overview
Description
1-[(2R,4r,6S)-2,6-dimethyloxan-4-yl]propan-1-one, cis is a chemical compound with the molecular formula C10H18O2 and a molecular weight of 170.25 g/mol . This compound is characterized by its unique structural configuration, which includes a tetrahydropyran ring substituted with methyl groups and a propanone moiety. It is commonly used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
The synthesis of 1-[(2R,4r,6S)-2,6-dimethyloxan-4-yl]propan-1-one, cis typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a multi-step organic synthesis process. One common method involves the reaction of a suitable precursor with reagents that introduce the desired functional groups and stereochemistry.
Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure the desired stereochemistry and yield.
Industrial Production: Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-[(2R,4r,6S)-2,6-dimethyloxan-4-yl]propan-1-one, cis undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride to yield alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common Reagents and Conditions: Typical reagents include acids, bases, and organometallic compounds, with reactions often conducted under anhydrous conditions to prevent unwanted side reactions.
Scientific Research Applications
1-[(2R,4r,6S)-2,6-dimethyloxan-4-yl]propan-1-one, cis is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1-[(2R,4r,6S)-2,6-dimethyloxan-4-yl]propan-1-one, cis involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.
Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular processes such as signal transduction, metabolism, and gene expression.
Comparison with Similar Compounds
1-[(2R,4r,6S)-2,6-dimethyloxan-4-yl]propan-1-one, cis can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-[(2R,4r,6S)-2,6-dimethyltetrahydro-2H-pyran-4-yl]ethanone and 1-[(2R,4r,6S)-2,6-dimethyloxan-4-yl]butan-1-one share structural similarities.
Properties
IUPAC Name |
1-[(2R,6S)-2,6-dimethyloxan-4-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-4-10(11)9-5-7(2)12-8(3)6-9/h7-9H,4-6H2,1-3H3/t7-,8+,9? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYJGYHONZMLCIN-JVHMLUBASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1CC(OC(C1)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)C1C[C@H](O[C@H](C1)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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